molecular formula C13H16N2OS B1479730 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol CAS No. 2098089-77-9

2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol

Cat. No.: B1479730
CAS No.: 2098089-77-9
M. Wt: 248.35 g/mol
InChI Key: VMXQLDVSVWOJIT-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol, also known as TTI, is a synthetic compound that has become increasingly popular in scientific research due to its promising properties and potential applications. TTI is a member of the indazole class of compounds, which are characterized by their ability to interact with various proteins and enzymes in the body. In recent years, TTI has been studied extensively for its potential use in treating a variety of diseases and conditions, including cancer, inflammation, and neurological disorders. The aim of

Scientific Research Applications

Crystallographic Analysis and Supramolecular Assembly

The compound closely related to 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol has been analyzed for its crystallographic structure and supramolecular assembly. The study found that despite the disorder in the thiophenyl substituent, the hydrogen bonds formed by hydroxy groups led to the formation of distinct C(4)(4)(8) chains, showcasing an intricate hydrogen bonding network and structural organization (Blanco et al., 2012).

Biological Activity and Synthetic Pathways

Research has focused on derivatives of this compound, particularly in the synthesis and biological activity of its related molecules. One study synthesized a series of derivatives to evaluate their biological activities, finding that certain compounds exhibited promising differentiation and proliferation effects on specific cancer cells (郭瓊文, 2006).

Antibacterial Activity

Compounds closely related to this compound have been synthesized and tested for their in vitro antimicrobial activity, showing effectiveness against various bacterial strains, indicating potential applications in developing antibacterial agents (Tehranchian et al., 2005).

Molecular Interactions and Solvent Effects

Studies have been conducted to understand the molecular interactions and effects of different solvents on the structural and thermo-acoustic properties of related compounds. These studies provide insight into the behavior of such molecules in various solvents, which is crucial for their potential applications in different fields (Godhani et al., 2019).

Structural Elucidation and Antimicrobial Evaluation

Structural elucidation and antimicrobial evaluation of novel derivatives have been performed, demonstrating the potential of these molecules in antimicrobial applications. The studies involved synthesis, structural confirmation, and antimicrobial activity testing, highlighting their potential as lead compounds for further research (Gomha et al., 2018).

Properties

IUPAC Name

2-(3-thiophen-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c16-8-7-15-11-5-2-1-4-10(11)13(14-15)12-6-3-9-17-12/h3,6,9,16H,1-2,4-5,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXQLDVSVWOJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2CCO)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
Reactant of Route 4
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
Reactant of Route 5
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol
Reactant of Route 6
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethan-1-ol

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